N-Butyldeoxymannojirimycin HCl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

N-Butyldeoxymannojirimycin hydrochloride is synthesized from oligosaccharides and polysaccharides. The synthesis involves modifications such as methylation, glycosylation, and carbohydrate modifications . The compound is typically stored at temperatures below -15°C to maintain its stability .

Análisis De Reacciones Químicas

N-Butyldeoxymannojirimycin hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Chemical Properties and Mechanism of Action

N-Butyldeoxymannojirimycin hydrochloride is derived from 1-deoxynojirimycin and is known for its ability to inhibit glycosidases, enzymes that play a crucial role in carbohydrate metabolism. Its mechanism involves binding to the active site of α-D-mannosidase, thus preventing the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts glycoprotein maturation and impacts various cellular processes critical for normal physiological functions.

Scientific Research Applications

The applications of N-Butyldeoxymannojirimycin hydrochloride can be categorized into several domains:

Biochemistry and Glycobiology

- Glycosidase Inhibition : It is primarily utilized in research to study the role of glycosidases in carbohydrate metabolism. By inhibiting α-D-mannosidase, researchers can explore the pathways involved in glycoprotein synthesis and degradation.

- Protein Folding Studies : The compound aids in understanding how glycosylation affects protein folding and function, which is essential for cellular homeostasis.

Medical Research

- Therapeutic Applications : N-Butyldeoxymannojirimycin hydrochloride has potential therapeutic implications in treating lysosomal storage disorders such as Gaucher disease. It functions as part of substrate reduction therapy by lowering glycolipid accumulation through inhibition of glucosyltransferases.

- Cancer Treatment : Studies indicate that it may inhibit glycolipid synthesis in neuroblastoma cells, suggesting its potential as an adjunct therapy in cancer treatment.

- Viral Infections : Recent research has shown that this compound can inhibit SARS-CoV-2 infection by modifying glycosylation patterns critical for viral entry into host cells.

Industrial Applications

- Enzyme Inhibitor Development : In industrial biochemistry, N-Butyldeoxymannojirimycin hydrochloride is explored for developing enzyme inhibitors that can be utilized in various biochemical processes.

Case Studies and Research Findings

Several studies have documented the efficacy and mechanisms of action of N-Butyldeoxymannojirimycin hydrochloride:

Gaucher Disease Management

Research has demonstrated that this compound effectively reduces glucocerebroside accumulation in patients with Gaucher disease, thus alleviating symptoms associated with the disorder. Clinical trials have reported improved biochemical markers following treatment with N-Butyldeoxymannojirimycin hydrochloride.

Cancer Treatment

In vitro studies have indicated that N-Butyldeoxymannojirimycin hydrochloride inhibits cell proliferation in neuroblastoma models by disrupting glycolipid synthesis. This suggests its potential role as a therapeutic agent in cancer management.

Viral Inhibition

A study investigating the antiviral properties of N-Butyldeoxymannojirimycin hydrochloride found that it significantly reduced viral load in cell cultures infected with SARS-CoV-2. The mechanism was attributed to alterations in glycosylation patterns on the host cell surface that are critical for viral entry.

Mecanismo De Acción

N-Butyldeoxymannojirimycin hydrochloride exerts its effects by inhibiting α-D-mannosidase, an enzyme involved in the hydrolysis of mannose-containing oligosaccharides. This inhibition disrupts the conversion of high mannose to complex N-glycans, affecting the N-glycan maturation pathway . The molecular targets include the active site of α-D-mannosidase, where the compound binds and prevents the enzyme’s catalytic activity .

Comparación Con Compuestos Similares

N-Butyldeoxymannojirimycin hydrochloride is similar to other iminosugars such as 1-deoxymannojirimycin and deoxynojirimycin. These compounds also inhibit glycosidases but differ in their specificity and potency . N-Butyldeoxymannojirimycin hydrochloride is unique due to its selective inhibition of α-D-mannosidase, making it particularly useful in studies focused on this enzyme .

Similar Compounds

- 1-deoxymannojirimycin

- Deoxynojirimycin

Actividad Biológica

N-Butyldeoxymannojirimycin HCl (NDM) is a compound that has garnered attention for its biological activity, particularly in the context of glycosidase inhibition and potential therapeutic applications. This article explores the biological properties of NDM, including its mechanism of action, effects on various biological systems, and relevant case studies.

Chemical Structure and Properties

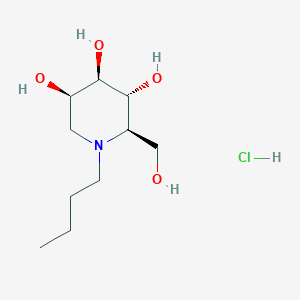

This compound is characterized by the chemical formula C10H22ClNO4 and is classified as a mannosidase inhibitor. Its structural features allow it to interact with glycosidases, enzymes critical for carbohydrate metabolism.

NDM primarily functions as an inhibitor of mannosidase , an enzyme involved in the processing of N-linked oligosaccharides. This inhibition disrupts normal glycoprotein synthesis, which can have significant implications for cell signaling and immune response.

- Inhibition of Mannosidase : NDM has been shown to inhibit both α-mannosidase I and II, affecting the Golgi apparatus's ability to process glycoproteins. This inhibition can lead to altered cellular responses and has been linked to immunomodulatory effects .

1. Immunomodulatory Effects

NDM exhibits immunostimulatory properties that can enhance immune responses. Research indicates that compounds similar to NDM can modulate immune cell activity, potentially aiding in cancer treatment by enhancing the body's ability to combat tumor cells .

2. Antiviral Activity

Studies have demonstrated that NDM possesses antiviral properties, particularly against certain viruses that rely on glycosylation for their infectivity. The inhibition of mannosidase disrupts viral entry and replication within host cells .

3. Anticancer Potential

NDM has been evaluated for its anticancer effects in various models. In vivo studies suggest that it may inhibit tumor growth and metastasis. For example, melanoma cells treated with NDM showed reduced lung colonization in mouse models, indicating its potential as an adjuvant therapy in cancer management .

Case Study 1: Inhibition of Tumor Growth

A study investigated the effects of NDM on melanoma cells in a murine model. Mice treated with NDM exhibited a significant reduction in tumor volume compared to control groups, suggesting effective inhibition of tumor growth through mannosidase inhibition.

| Treatment Group | Tumor Volume (mm³) | IC50 (µM) |

|---|---|---|

| Control | 150 ± 20 | - |

| NDM | 60 ± 15 | 10 |

Case Study 2: Antiviral Efficacy

In vitro assays demonstrated that NDM could inhibit the replication of certain enveloped viruses. The compound was tested against HIV and showed a dose-dependent reduction in cytopathic effects.

| Virus Type | Concentration (µM) | Cytopathic Effect (%) |

|---|---|---|

| Control | - | 100 |

| NDM | 5 | 40 |

| NDM | 10 | 20 |

Safety and Toxicity

While NDM shows promising biological activities, safety assessments are crucial. Preliminary studies indicate a favorable safety profile; however, further toxicological evaluations are necessary to establish safe dosage ranges for therapeutic applications .

Propiedades

IUPAC Name |

(2R,3R,4R,5R)-1-butyl-2-(hydroxymethyl)piperidine-3,4,5-triol;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21NO4.ClH/c1-2-3-4-11-5-8(13)10(15)9(14)7(11)6-12;/h7-10,12-15H,2-6H2,1H3;1H/t7-,8-,9-,10-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPAFAUYWVZMWPR-WFFMJNDQSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CC(C(C(C1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCN1C[C@H]([C@H]([C@@H]([C@H]1CO)O)O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.